4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 847560-50-3
VCID: VC2858355
InChI: InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C
Molecular Formula: C14H19BO3
Molecular Weight: 246.11 g/mol

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS No.: 847560-50-3

Cat. No.: VC2858355

Molecular Formula: C14H19BO3

Molecular Weight: 246.11 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde - 847560-50-3

Specification

CAS No. 847560-50-3
Molecular Formula C14H19BO3
Molecular Weight 246.11 g/mol
IUPAC Name 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Standard InChI InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Standard InChI Key LUIMXIDOSHHWCZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C

Introduction

Chemical Identity and Structural Properties

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organoboron compound characterized by a benzaldehyde core structure with strategic functional group positioning. The compound features a methyl substituent at the 4-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position of the benzene ring, along with an aldehyde group. This structural arrangement creates a versatile synthetic building block with multiple reactive sites for derivatization.

The compound is classified within the product family of Protein Degrader Building Blocks, suggesting its potential utility in pharmaceutical research and targeted protein degradation technologies . Its fundamental chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Identity and Properties of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

PropertyValue
Chemical Name4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS Number847560-50-3
Molecular FormulaC₁₄H₁₉BO₃
Molecular Weight246.11 g/mol
SMILES NotationCC1=C(C=C(C=O)C=C1)B1OC(C(O1)(C)C)(C)C
Physical AppearanceSolid, likely white to light yellow powder or crystal
Purity (Commercial)≥97% (varies by supplier)

The compound contains several reactive functional groups that contribute to its synthetic utility. The aldehyde group provides a site for numerous transformations including condensation reactions, reductions, and oxidations. The boronate ester serves as a key functional handle for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, which enables the formation of new carbon-carbon bonds. The methyl group, while less reactive, can serve as a site for subsequent functionalization through radical or benzylic chemistry.

Physical Properties and Stability Characteristics

Based on structural similarities to related compounds, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is expected to exhibit physical properties comparable to other substituted benzaldehyde boronate esters. While specific physical data for this exact compound is limited in the provided search results, reasonable extrapolations can be made from structurally similar compounds.

The positional isomer 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which lacks only the methyl substituent, exhibits a melting point range of 59.0 to 63.0°C and appears as a white to light yellow crystalline solid . Similarly, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a melting point range of 51.0 to 55.0°C and is soluble in methanol . The target compound likely exhibits similar physical characteristics with slight modifications due to the additional methyl substituent.

Regarding stability, the compound requires specific storage conditions, suggesting potential sensitivity to environmental factors. Commercial suppliers recommend storage at 2-8°C , with some related compounds noted as air-sensitive and best stored under inert gas . This indicates that the pinacol boronate ester functionality may be susceptible to hydrolysis under atmospheric conditions or elevated temperatures.

Table 2: Storage and Stability Parameters

Storage ParameterRecommended Condition
Temperature2-8°C
AtmospherePreferably under inert gas
Light ExposureProtect from light
HumidityStore in dry conditions
ContainerAirtight, moisture-resistant container

These storage recommendations align with general handling practices for other boronate esters, which typically exhibit sensitivity to moisture and air over extended periods. The combination of boronate ester and aldehyde functionalities warrants careful handling to maintain compound integrity during storage and use.

Applications in Chemical Research and Industry

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde shows significant versatility in various research domains owing to its unique combination of functional groups. Its classification as a Protein Degrader Building Block highlights its importance in contemporary pharmaceutical research .

Medicinal Chemistry and Drug Discovery

The compound serves as a valuable intermediate in medicinal chemistry, particularly in:

  • Synthesis of biologically active compounds through cross-coupling reactions

  • Development of targeted protein degradation technologies, including Proteolysis Targeting Chimeras (PROTACs)

  • Construction of library compounds for high-throughput screening

  • Development of imaging agents and molecular probes

The aldehyde functionality provides a convenient handle for condensation reactions with amines, hydrazines, and hydroxylamines, enabling the formation of imines, hydrazones, and oximes, respectively. These transformations are frequently employed in the synthesis of compounds with potential biological activity.

Organic Synthesis

The strategic positioning of multiple functional groups makes this compound particularly valuable in organic synthesis:

  • The boronate ester enables selective carbon-carbon bond formation through Suzuki-Miyaura coupling

  • The aldehyde group facilitates various condensation reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol reactions

  • The potential for orthogonal reactivity between the boronate and aldehyde groups allows for controlled sequential transformations

  • The methyl group offers possibilities for later-stage functionalization

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
CP Lab SafetyALA-M195267-250mg≥97%250 mgLead time: 5 days; Minimum purchase: 2 units
ChemShuttleZB147195%Not specifiedStorage recommendation: 2-8°C
AlchimicaR00G8YWNot specified100 mg, 250 mg, 1 g, 5 gMultiple packaging options available

Most suppliers indicate that this compound is intended for professional laboratory, research, or industrial use only, with specific restrictions noted regarding medical applications or consumer use .

Potential HazardRecommended Precautions
Skin IrritationWear appropriate protective gloves; avoid skin contact
Eye IrritationUse eye protection; avoid dust formation
Respiratory IrritationWork in well-ventilated areas; use respiratory protection if needed
Air SensitivityStore under inert gas; minimize exposure to air and moisture

Standard laboratory safety protocols should be followed, including:

  • Use of appropriate personal protective equipment (PPE)

  • Handling in a properly functioning chemical fume hood

  • Proper disposal of waste according to local regulations

  • Emergency protocols for spills or exposures

These precautions are extrapolated from the GHS classifications of similar compounds, which indicate hazards related to skin irritation (H315), eye irritation (H319), and potential respiratory irritation (H335) .

Comparative Analysis with Structurally Related Compounds

Understanding the relationship between 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and structurally similar compounds provides valuable context for its chemical behavior and applications. Several related compounds appear in the search results, enabling comparative analysis.

Table 5: Comparison of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferencesMelting Point
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde847560-50-3C₁₄H₁₉BO₃246.11 g/molMethyl at 4-position, boronate at 3-position, aldehyde at 1-positionNot specified
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde128376-64-7C₁₃H₁₇BO₃232.09 g/molNo methyl group, boronate at 4-position, aldehyde at 1-position59.0-63.0°C
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde380151-86-0C₁₃H₁₇BO₃232.09 g/molNo methyl group, boronate at 3-position, aldehyde at 1-position51.0-55.0°C
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline882670-69-1C₁₃H₂₀BNO₂Not specifiedAmine instead of aldehyde, methyl at 4-position, boronate at 3-positionNot specified

The structural variations among these compounds lead to differences in reactivity and physical properties:

  • The presence of the methyl group in 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde likely increases its lipophilicity compared to the non-methylated analogs.

  • The positional relationships between the boronate ester and the aldehyde group influence the electronic properties of the aromatic ring, potentially affecting the reactivity of both functional groups.

  • The substitution pattern may impact the crystal packing and intermolecular interactions, as observed in crystallographic studies of related compounds, which showed formation of supramolecular networks through various non-covalent interactions .

  • The amine derivative (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) presents different reactivity patterns and applications compared to the aldehyde-containing analog, particularly in bioconjugation chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator